molecular formula C17H23N3O4 B11555999 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide

2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11555999
M. Wt: 333.4 g/mol
InChI Key: AJKAUUYVFLZRCW-XDHOZWIPSA-N
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Description

2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylidene hydrazine moiety, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with hydrazine derivatives, followed by acylation with an appropriate acylating agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylidene hydrazine moiety can be oxidized to form corresponding azines or oximes.

    Reduction: Reduction of the hydrazine moiety can yield hydrazones or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of azines or oximes.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of novel materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide
  • 2-[(2E)-2-(3-ethoxy-4-butoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide

Uniqueness

2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both ethoxy and propoxy substituents on the benzylidene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-prop-2-enyloxamide

InChI

InChI=1S/C17H23N3O4/c1-4-9-18-16(21)17(22)20-19-12-13-7-8-14(24-10-5-2)15(11-13)23-6-3/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3,(H,18,21)(H,20,22)/b19-12+

InChI Key

AJKAUUYVFLZRCW-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC=C)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC=C)OCC

Origin of Product

United States

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